

An In-depth Technical Guide to Capensinidin (CAS Number: 19077-85-1)

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Compound of Interest

Compound Name: *Capensinidin*

Cat. No.: *B108428*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin, with the Chemical Abstracts Service (CAS) number 19077-85-1, is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for many of the blue, purple, and red colors in plants.^[1] It is structurally classified as a 5-methoxy analog of malvidin.^[1] Historically, **Capensinidin** has been associated with the blue flowers of *Plumbago capensis*, now botanically classified as *Plumbago auriculata*.^[1] Recent phytochemical investigations have led to a revised structural understanding of this compound, identifying it as a 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium cation.^[2] This guide provides a comprehensive overview of the chemical properties, biosynthesis, experimental protocols for isolation and characterization, and the known biological activities of **Capensinidin**, with a focus on quantitative data and methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Capensinidin is a complex flavonoid with a core flavylium cation structure. Its systematic IUPAC name is 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-1λ4-benzopyran-1-ylum.^[1]

Property	Value	Source
CAS Number	19077-85-1	--INVALID-LINK--
Molecular Formula	C ₁₈ H ₁₇ O ₇ ⁺	--INVALID-LINK--
Molecular Weight	345.32 g/mol	--INVALID-LINK--
IUPAC Name	3,4',7-Trihydroxy-3',5,5'-trimethoxyflavylium	--INVALID-LINK--
Synonyms	Capensinidin chloride, 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium	--INVALID-LINK--
Appearance	Blue-red plant dye	--INVALID-LINK--
Solubility	Water-soluble	--INVALID-LINK--

Biosynthesis

Capensinidin is synthesized in plants through the flavonoid biosynthetic pathway, a well-characterized route for the production of a wide array of secondary metabolites.

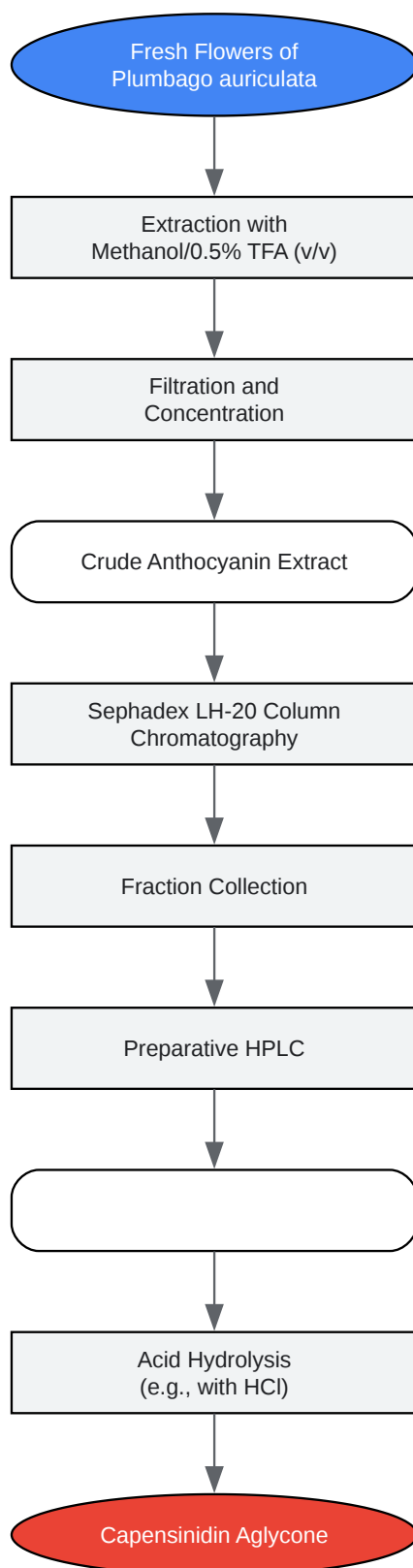
Caption: Simplified overview of the **Capensinidin** biosynthetic pathway.

The pathway begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways to produce the anthocyanidin precursor, delphinidin. A series of O-methylation steps, catalyzed by O-methyltransferases (OMTs), then leads to the formation of petunidin, malvidin, and finally **Capensinidin** through methylation at the C5 position of the A-ring.

Experimental Protocols

Isolation of Capensinidin from *Plumbago auriculata* Flowers

The following protocol is based on the methodology described by Skaar et al. (2012) for the isolation of anthocyanins from *P. auriculata* flowers.[2]



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Caption: Workflow for the isolation of **Capensinidin** from *P. auriculata*.

- **Extraction:** Fresh flowers of *Plumbago auriculata* are extracted with methanol containing 0.5% trifluoroacetic acid (TFA) (v/v) at low temperature (e.g., in a refrigerator) for several hours. This process is typically repeated to ensure complete extraction.
- **Concentration:** The combined extracts are filtered and concentrated under reduced pressure to yield a crude anthocyanin extract.
- **Initial Purification:** The crude extract is subjected to column chromatography on a Sephadex LH-20 column to separate the anthocyanins from other phenolic compounds and sugars.
- **Fine Purification:** Fractions containing the anthocyanins of interest are further purified using preparative high-performance liquid chromatography (HPLC).
- **Aglycone Preparation (Optional):** To obtain the **Capensinidin** aglycone, the isolated glycosides are subjected to acid hydrolysis (e.g., with hydrochloric acid) to cleave the sugar moieties.

Structural Characterization

The structure of **Capensinidin** and its glycosides is elucidated using a combination of spectroscopic techniques.^[2]

- **High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):** HPLC coupled with a high-resolution mass spectrometer (e.g., Q-TOF) is used to determine the molecular weight and fragmentation patterns of the isolated compounds. This provides information about the aglycone structure and the nature of any attached sugar units.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** One-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the molecule, including the positions of hydroxyl and methoxy groups and the stereochemistry of the glycosidic linkages.

Note: The Skaar et al. (2012) study provides detailed NMR and MS data for the anthocyanins isolated from *P. auriculata*, which led to the revised structure of **Capensinidin**.^[2] Researchers should refer to this publication for specific chemical shifts and fragmentation data.

Biological Activity and Quantitative Data

While specific biological activity data for isolated **Capensinidin** is limited in the publicly available literature, studies on extracts of *Plumbago auriculata*, which contains **Capensinidin**, provide insights into its potential pharmacological effects.

Antioxidant Activity

Extracts of *P. auriculata* have demonstrated significant antioxidant properties.

Extract/Fraction	Assay	Result (IC ₅₀ or % Inhibition)	Reference
Methanolic Flower Extract	DPPH Radical Scavenging	IC ₅₀ not specified, but showed dose-dependent activity	[3]
Methanolic Leaf Extract	DPPH Radical Scavenging	IC ₅₀ not specified, but showed dose-dependent activity	[3]
Methanolic Root Extract	DPPH Radical Scavenging	IC ₅₀ = 260 µg/mL	[4]
Ethyl Acetate Leaf Extract	Superoxide Scavenging (NBT assay)	Significant activity at 0.625-2.5 mg/mL	[5]
Ethanollic Leaf Extract	Superoxide Scavenging (NBT assay)	Significant activity at 0.625-2.5 mg/mL	[5]

Anti-inflammatory Activity

Extracts from the aerial parts of *P. auriculata* have shown potent anti-inflammatory effects in in vivo models.

Extract/Fraction	Assay	Result (% Inhibition)	Reference
Methanolic Extract (Aerial Parts)	Carrageenan-induced rat paw edema	92.6 ± 1.7% inhibition at 100 mg/kg	[2]
Petroleum Ether Fraction	Carrageenan-induced rat paw edema	Significant inhibition	[6]
Ethyl Acetate Fraction	Carrageenan-induced rat paw edema	Significant inhibition	[6]

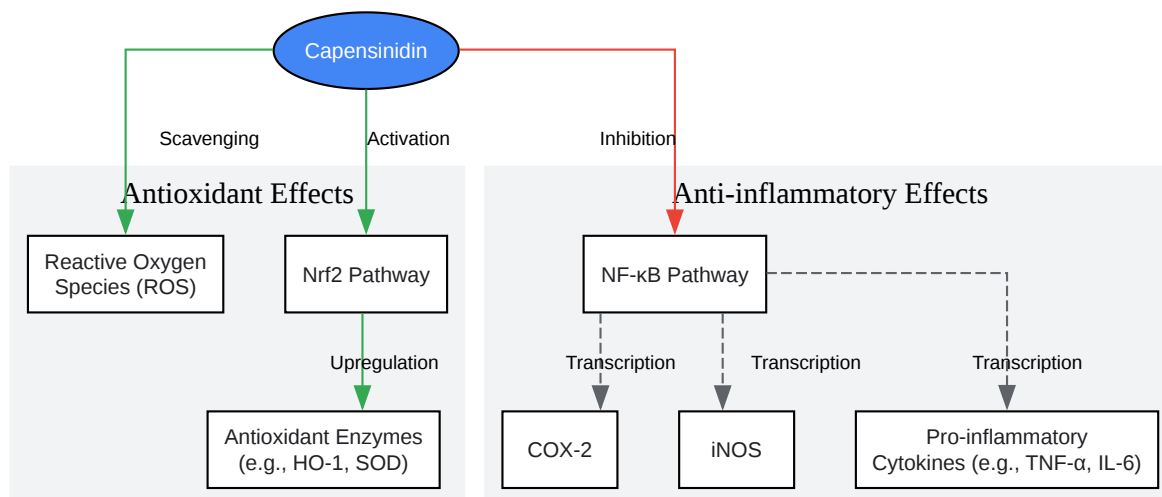
Cytotoxic Activity

Limited data is available on the cytotoxic effects of *P. auriculata* extracts.

Extract/Fraction	Cell Line	Result (% Inhibition)	Reference
Ethyl Acetate Leaf Extract	HeLa (cervical cancer)	11.52% inhibition at 10 mg/mL	[5]
Petroleum Ether Leaf Extract	HeLa (cervical cancer)	27.3% inhibition at 10 mg/mL	[5]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by isolated **Capensinidin**. However, based on the known activities of other anthocyanidins, particularly those with similar structural features, potential mechanisms can be inferred.



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Caption: Postulated signaling pathways influenced by **Capensinidin**.

- **Antioxidant Signaling:** Anthocyanidins are known to exert their antioxidant effects not only by direct scavenging of reactive oxygen species (ROS) but also by modulating intracellular antioxidant defense systems. This may involve the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
- **Anti-inflammatory Signaling:** The anti-inflammatory properties of anthocyanidins are often attributed to their ability to inhibit the NF-κB signaling pathway. By suppressing the activation of NF-κB, **Capensinidin** may downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Further research is required to validate these proposed mechanisms specifically for **Capensinidin**.

Applications in Drug Development

The structural features and biological activities of **Capensinidin** and related O-methylated anthocyanidins suggest their potential as lead compounds in drug discovery. The presence of multiple methoxy groups can enhance metabolic stability and membrane permeability compared to their hydroxylated counterparts, which is a desirable characteristic for drug candidates. The observed antioxidant and anti-inflammatory properties of *P. auriculata* extracts point towards potential therapeutic applications in diseases with an underlying inflammatory and oxidative stress component, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. However, the lack of extensive studies on the isolated compound necessitates further investigation into its efficacy, safety, and pharmacokinetic profile before its potential in drug development can be fully realized.

Conclusion

Capensinidin is a unique O-methylated anthocyanidin with a recently revised structure. While its presence in *Plumbago auriculata* is well-established, and extracts of this plant show promising antioxidant and anti-inflammatory activities, there is a clear need for further research on the isolated compound. Future studies should focus on elucidating the specific biological activities of pure **Capensinidin**, quantifying its effects through in vitro and in vivo assays, and unraveling the precise molecular mechanisms and signaling pathways involved. Such research will be crucial for unlocking the full therapeutic potential of this interesting natural product.

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